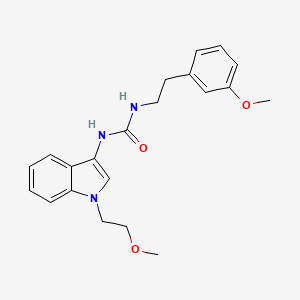

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-methoxyphenethyl)urea

描述

属性

IUPAC Name |

1-[1-(2-methoxyethyl)indol-3-yl]-3-[2-(3-methoxyphenyl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3/c1-26-13-12-24-15-19(18-8-3-4-9-20(18)24)23-21(25)22-11-10-16-6-5-7-17(14-16)27-2/h3-9,14-15H,10-13H2,1-2H3,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDIFVARUXWFAAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C(C2=CC=CC=C21)NC(=O)NCCC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-methoxyphenethyl)urea typically involves the reaction of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid with 3-(3-methoxyphenethyl)isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

化学反应分析

Types of Reactions

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-methoxyphenethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

Substitution: The compound can participate in substitution reactions, where functional groups on the indole or phenethyl moieties are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Halogens (e.g., bromine, chlorine) in the presence of a catalyst or alkylating agents (e.g., methyl iodide) under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives

科学研究应用

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-methoxyphenethyl)urea has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

作用机制

The mechanism of action of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-methoxyphenethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

相似化合物的比较

Table 1: Key Structural Comparisons

Key Observations :

- Indole vs. Pyrrole Cores: The target compound’s indole core (vs.

- Methoxy Positioning : The 3-methoxyphenethyl group in the target compound (vs. 4-methoxy in and 2-methoxy in ) may alter electronic effects and steric interactions at binding sites.

- Electron-Donating vs. Withdrawing Groups : The 3-methoxy group (electron-donating) in the target contrasts with trifluoromethyl groups (electron-withdrawing) in , which could influence metabolic stability and target engagement.

Physicochemical and Pharmacokinetic Considerations

- Solubility: Methoxy groups (target, ) enhance aqueous solubility compared to non-polar analogs (e.g., ).

- Metabolic Stability : The 3-methoxyphenethyl group may resist oxidative metabolism better than 2-methylphenyl () due to steric protection of the methoxy oxygen.

- Hydrogen Bonding : The urea moiety in all compounds facilitates hydrogen bonding, but the indole NH in the target compound adds an additional interaction site absent in .

生物活性

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-methoxyphenethyl)urea is a synthetic compound notable for its potential biological activities, particularly in cancer research. Its unique structure integrates an indole moiety with methoxyethyl and methoxyphenethyl groups, which may enhance its pharmacological properties. The molecular formula is with a molecular weight of approximately 328.41 g/mol.

The compound exhibits its biological activity primarily through the inhibition of Gli1-mediated transcription, a pathway implicated in various cancers. This inhibition suggests a mechanism where the compound may interfere with tumor growth by blocking critical signaling pathways involved in cancer progression. Molecular docking studies indicate that the compound effectively binds to target proteins, potentially obstructing their activity and thereby inhibiting tumor cell proliferation .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of this compound indicates that modifications to the indole and phenethyl moieties can significantly impact its potency against cancer cell lines. For example, increasing steric bulk around the aromatic rings tends to enhance biological activity, indicating a correlation between structural complexity and efficacy in inhibiting tumor growth .

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-[2-(1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)urea | C18H19N3O2 | Contains an ethyl group on the indole; different biological activity profile. |

| 1-(3-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea | C19H22N2O3 | Methyl substitution on indole; shows different binding affinities. |

| 1-(4-fluorophenyl)-3-(1H-indol-3-yl)urea | C17H16FN3O | Fluorine substitution; alters electronic properties affecting activity. |

Uniqueness : The presence of both methoxyethyl and methoxyphenethyl groups distinguishes this compound from others, potentially enhancing lipophilicity and bioavailability compared to structurally similar compounds .

Biological Activity Data

The biological activities of this compound have been evaluated through various in vitro studies. Key findings include:

- Inhibition of Cancer Cell Lines : The compound has shown significant cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells.

- Transcription Factor Inhibition : It effectively inhibits Gli1 transcription factor activity, which plays a crucial role in the Hedgehog signaling pathway associated with tumor growth.

Case Studies

Recent studies have highlighted the effectiveness of this compound in preclinical models:

- Study on Breast Cancer Cells : A study demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability in MCF-7 breast cancer cells, indicating its potential as an anticancer agent.

- Prostate Cancer Research : Another study reported that the compound inhibited proliferation in LNCaP prostate cancer cells by inducing apoptosis, further supporting its role as a therapeutic candidate .

常见问题

Q. Critical Factors :

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilicity of intermediates.

- Temperature control : Low temperatures (0–5°C) minimize side reactions during urea bond formation.

Q. Critical Trade-offs :

- Residence time : Longer retention in flow systems increases yield but risks decomposition.

Basic: What are the stability considerations for long-term storage of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。